1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C12H12ClF3O2S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-ethoxy-6-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of an ethoxy group, which may alter its chemical properties and reactivity.
1-Chloro-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)ethanone: This compound lacks the propan-2-one moiety, which affects its overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClF3O2S |
---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZPPLMBDPJVTVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
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